Hydantoin, 3-benzyloxy-

Description

Contextualization within Hydantoin (B18101) Chemistry Research

Hydantoin, or imidazolidine-2,4-dione, is a privileged scaffold in medicinal chemistry due to its structural features that allow for diverse modifications. sci-hub.sejddtonline.info This heterocyclic system is a cornerstone in the development of a wide array of biologically active compounds. jddtonline.info Historically, hydantoin derivatives have been prominent as anticonvulsant drugs, such as phenytoin. jddtonline.info However, contemporary research has expanded their relevance, revealing a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. jddtonline.infoekb.eg

The investigation into 3-benzyloxyhydantoin fits within a strategic approach to explore the chemical space around the hydantoin core. By introducing a benzyloxy group at the N-3 position, researchers aim to modulate the molecule's physicochemical and biological properties in a targeted manner. This specific substitution is not arbitrary; it is a deliberate choice aimed at enhancing certain therapeutic actions, particularly in the realm of oncology. sci-hub.seresearchgate.net

Significance of N-Substitution in Hydantoin Scaffolds for Academic Investigation

The hydantoin ring possesses two nitrogen atoms, at positions 1 and 3, which are key sites for substitution. The N-3 position is particularly reactive due to the acidity of its hydrogen atom, making it a common target for chemical modification. nih.gov The introduction of substituents at this position has been shown to be a critical determinant of the resulting compound's biological activity. nih.gov

Academic research has extensively explored how different groups at the N-3 position influence the pharmacological profile of hydantoin derivatives. This has led to the development of compounds with a range of activities, including anticonvulsant, antiarrhythmic, and antimicrobial effects. nih.gov The process of synthesizing and evaluating various N-3 substituted hydantoins allows for the detailed study of structure-activity relationships (SAR). SAR studies are fundamental to medicinal chemistry as they provide insights into how specific structural features of a molecule correlate with its biological effects. For instance, research has shown that the introduction of a benzyl (B1604629) group at the N-3 position can confer significant antiproliferative activity. dntb.gov.ua

The benzyloxy group in 3-benzyloxyhydantoin is of particular interest due to its potential to engage in various molecular interactions, including hydrophobic and hydrogen bonding, which can enhance binding to biological targets. ekb.eg The benzyl moiety itself is a recognized pharmacophore in anticancer drug design. dntb.gov.ua

Overview of Current Research Trajectories for 3-Benzyloxyhydantoin

The primary focus of current research on 3-benzyloxyhydantoin and its derivatives is centered on their potential as anticancer agents. sci-hub.seresearchgate.net Scientific investigations have involved the synthesis of series of these compounds and their evaluation against various cancer cell lines.

One notable line of research has been the design and synthesis of 3-benzyloxyhydantoin derivatives that also incorporate a hydroxyurea (B1673989) pharmacophore. researchgate.net These compounds have been evaluated for their cytotoxic activities against cancer cells, with some derivatives showing high potency. researchgate.net Molecular docking studies have also been employed to investigate the binding of these derivatives to biological targets like ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair in cancer cells. researchgate.net

| Compound ID | C5-Substituent | Target Cancer Cell Lines | IC50 (µM) | Reference |

| 5g | Isopropyl | K562, MCF-7, PC-3 | 0.04 | researchgate.net |

| 6g | Isobutyl | K562, MCF-7, PC-3 | 0.01 | researchgate.net |

| 5b | Methyl | K562, MCF-7, PC-3 | >10 | researchgate.net |

| 5c | Ethyl | K562, MCF-7, PC-3 | >10 | researchgate.net |

| 6c | Propyl | K562, MCF-7, PC-3 | >10 | researchgate.net |

These studies indicate that the nature of the substituent at the C-5 position, in conjunction with the N-3 benzyloxy group, plays a crucial role in determining the anticancer potency of these compounds. The highly promising results for compounds with isopropyl and isobutyl groups at C-5 suggest a favorable interaction with the active site of the target enzyme. researchgate.net

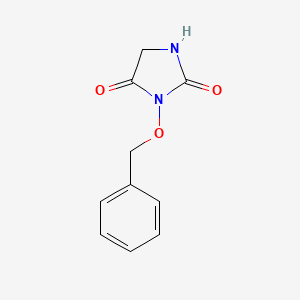

Structure

3D Structure

Properties

CAS No. |

30204-23-0 |

|---|---|

Molecular Formula |

C10H10N2O3 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

3-phenylmethoxyimidazolidine-2,4-dione |

InChI |

InChI=1S/C10H10N2O3/c13-9-6-11-10(14)12(9)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) |

InChI Key |

YBCXJEMZAPOJOV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=O)N1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Benzyloxyhydantoin

Foundational Approaches to Hydantoin (B18101) Scaffold Synthesis Pertinent to N3-Substitution

The synthesis of N3-substituted hydantoins, such as 3-Benzyloxyhydantoin, often begins with established methods for constructing the core hydantoin ring. These foundational methods can be adapted to allow for or facilitate substitution at the N3 position.

Bucherer-Bergs Reaction and its Adaptations in Hydantoin Formation

The Bucherer-Bergs reaction is a cornerstone in heterocyclic chemistry for synthesizing 5-substituted and 5,5-disubstituted hydantoins. encyclopedia.pub This multicomponent reaction traditionally involves heating an aldehyde or ketone with potassium cyanide and ammonium (B1175870) carbonate. encyclopedia.pubmdpi.com The classical mechanism proceeds through an α-aminonitrile intermediate, typically yielding hydantoins that are unsubstituted at the N1 and N3 positions. encyclopedia.pubresearchgate.net

While the standard Bucherer-Bergs reaction produces N-unsubstituted hydantoins, modifications and subsequent reactions have been developed to achieve N3-substitution. One strategy involves the selective N(3)-monoalkylation of the pre-formed hydantoin ring under batch microwave conditions. thieme-connect.com Another adaptation that can lead to N3-substituted products involves the reaction of α-amino nitriles, key intermediates in the Bucherer-Bergs synthesis, with carbon dioxide. mdpi.com This pathway can yield 3-N-substituted hydantoins directly. mdpi.com Furthermore, advancements such as continuous-flow microreactor technology have been applied to intensify the reaction, overcoming safety hazards associated with cyanide and improving process limitations. researchgate.net

Table 1: Overview of Bucherer-Bergs Reaction and Adaptations

| Method | Description | Key Feature | Citation |

|---|---|---|---|

| Classical Bucherer-Bergs | One-pot synthesis from a carbonyl compound, cyanide, and ammonium carbonate. | Produces N1 and N3 unsubstituted 5,5-disubstituted hydantoins. | encyclopedia.pubmdpi.com |

| Post-Synthesis Alkylation | Two-step process involving initial hydantoin synthesis followed by selective alkylation at the N3 position. | Allows for the introduction of various substituents, including benzyl (B1604629) groups, onto the nitrogen. | thieme-connect.com |

| Continuous-Flow Synthesis | Utilizes microreactor technology for the Bucherer-Bergs reaction. | Enhances safety and process control, enabling reactions at high temperatures and pressures. | researchgate.net |

| α-Amino Nitrile Variation | Reaction of α-amino nitrile intermediates with carbon dioxide. | Can lead directly to the formation of 3-N-substituted hydantoins. | mdpi.com |

Synthesis from Cyclic α,α-Disubstituted α-Amino Esters

An alternative strategy for creating N3-substituted hydantoins, particularly spirohydantoins, utilizes cyclic α,α-disubstituted α-amino esters as key intermediates. acs.orgresearchgate.net This approach is well-suited for solid-phase synthesis, enabling the creation of compound libraries. acs.org The methodology involves the reaction of a resin-bound cyclic α,α-disubstituted α-amino ester with an isocyanate. acs.org This is followed by a cyclization step that yields the final hydantoin product. acs.org This route provides a versatile platform for generating a diverse array of hydantoin derivatives by varying the initial amino ester and the isocyanate used. acs.orgresearchgate.net

Targeted Synthesis of 3-Benzyloxyhydantoin

Building upon general hydantoin chemistry, specific routes have been developed to synthesize 3-Benzyloxyhydantoin and its derivatives, often driven by the search for new biologically active molecules.

Introduction of the Benzyloxy Moiety at the Hydantoin N3 Position

The benzyloxy group is typically introduced at the N3 position of a pre-formed hydantoin ring via an N-alkylation or N-benzylation reaction. sci-hub.senih.gov The introduction of a substituent at the N3 position, situated between the two carbonyl groups of the hydantoin ring, is known to result in higher chemical reactivity compared to substitution at the N1 position. researchgate.net

Several specific methods have been reported:

Alkylation of N3-unsubstituted hydantoins: 5,5-Disubstituted hydantoins, often prepared via the Bucherer-Bergs reaction, can be reacted with benzyl halides to introduce the benzyloxy group at the N3 position. sci-hub.senih.gov

Reaction of 3-hydroxyhydantoin: A direct method involves dissolving 3-hydroxyhydantoin in a solvent like dimethylformamide (DMF), treating it with a base such as sodium hydride to form an alkoxide, and then adding benzyl chloride to complete the benzylation. core.ac.uk

Table 2: Methods for N3-Benzylation of Hydantoin Ring

| Starting Material | Reagents | Key Step | Citation |

|---|---|---|---|

| 5,5-Disubstituted Hydantoin | Benzyl halide, Base (e.g., K₂CO₃) | Selective N-alkylation/benzylation of the hydantoin NH. | nih.gov |

Derivatization and Structural Modification of 3-Benzyloxyhydantoin Scaffolds

Once synthesized, the 3-benzyloxyhydantoin scaffold serves as a template for further chemical derivatization. jfda-online.com These structural modifications are crucial for exploring how changes in the molecule's architecture affect its properties, a common practice in drug discovery. nih.govnih.gov The primary goal of such derivatization is often to establish a structure-activity relationship (SAR). nih.gov

A key site for modification on the 3-benzyloxyhydantoin scaffold is the C5 position of the hydantoin ring. nih.gov Research has shown that introducing different substituents at this position can significantly influence the biological activity of the resulting compounds. For instance, a study that synthesized a series of 3-benzyloxyhydantoin derivatives found that incorporating isopropyl or isobutyl groups at the C5 position enhanced the compounds' antiproliferative activity against cancer cell lines. nih.govresearchgate.net This highlights the modular nature of the scaffold, allowing for systematic modifications to optimize for a desired function.

Strategies for Functionalization at the C5 Position of the Hydantoin Ring

The functionalization of the C5 position of the 3-benzyloxyhydantoin ring is a key strategy for modulating the biological activity of these compounds. Research has shown that introducing various substituents at this position can significantly influence their therapeutic potential. nih.govresearchgate.net

One notable approach involves the modification at the C5 position with alkyl groups. For instance, the introduction of isopropyl or isobutyl groups has been found to be favorable for increasing the binding affinity of 3-benzyloxyhydantoin derivatives to the active site of the ribonucleotide reductase (RR) receptor, which is a target in cancer therapy. nih.govresearchgate.net This suggests that the steric and electronic properties of the C5 substituent play a crucial role in the interaction with biological targets.

The synthesis of these C5-functionalized derivatives often starts from α-amino acids. The general synthetic route involves the reaction of an α-amino acid with an appropriate reagent to form a hydantoin ring, followed by the introduction of the benzyloxy group at the N3 position. The choice of the starting α-amino acid directly determines the substituent at the C5 position of the final hydantoin product.

Table 1: Examples of C5-Substituted 3-Benzyloxyhydantoin Derivatives and their Starting Materials

| C5-Substituent | Starting α-Amino Acid |

| Isopropyl | Valine |

| Isobutyl | Leucine |

| Benzyl | Phenylalanine |

Incorporation of Specific Pharmacophoric Units (e.g., Hydroxyurea) into 3-Benzyloxyhydantoin Derivatives

A significant strategy in the development of novel 3-benzyloxyhydantoin derivatives is the incorporation of known pharmacophoric units to enhance their biological activity. A prime example is the introduction of a hydroxyurea (B1673989) moiety. nih.govresearchgate.netasianpubs.org Hydroxyurea is a well-established inhibitor of ribonucleotide reductase, and its integration into the 3-benzyloxyhydantoin scaffold aims to create hybrid molecules with potentially synergistic or enhanced anticancer properties. asianpubs.org

The synthesis of these derivatives involves linking the hydroxyurea pharmacophore to the hydantoin ring, often through a side chain attached at the C5 position. nih.govresearchgate.net This creates a molecule with two distinct functionalities that can interact with different sites on the biological target or with different targets altogether. Research has demonstrated that such modifications can lead to compounds with high cytotoxic activity against various cancer cell lines. nih.govresearchgate.net

Exploration of Substituents within the Benzyl Moiety for Synthetic Diversification

Studies on related heterocyclic systems have shown that the nature of substituents on a benzyl group can have a profound effect on biological outcomes. nih.gov For example, introducing electron-withdrawing or electron-donating groups, or varying the substitution pattern (ortho, meta, para), can fine-tune the compound's properties. In the context of 3-benzyloxyhydantoin, such modifications could impact its binding affinity to target proteins or its pharmacokinetic profile.

A general synthetic strategy to achieve this diversification involves the reaction of a pre-formed hydantoin ring (or a precursor) with a series of substituted benzyl halides or other benzylating agents. This allows for the systematic introduction of a wide range of functional groups onto the benzyl ring.

Table 2: Potential Substituents for the Benzyl Moiety of 3-Benzyloxyhydantoin

| Substituent (Position) | Potential Effect |

| Methoxy (B1213986) (para) | Electron-donating |

| Chloro (para) | Electron-withdrawing, Halogen bonding |

| Nitro (meta) | Strong electron-withdrawing |

| Methyl (ortho) | Steric bulk, Increased lipophilicity |

Design and Synthesis of 3-Benzyloxyhydantoin-Based Hybrid Molecules

The design and synthesis of hybrid molecules that covalently link 3-benzyloxyhydantoin with other bioactive pharmacophores represents a sophisticated approach to drug discovery. nih.govmdpi.comresearchgate.net This strategy aims to create multifunctional molecules that can interact with multiple biological targets or exhibit a synergistic effect by combining the therapeutic properties of two different molecular entities. researchgate.net

The synthesis of these hybrid molecules requires careful planning of the linking strategy. The linker itself can be a simple chemical bond or a more complex molecular spacer designed to ensure the correct spatial orientation of the two pharmacophores for optimal biological activity. dovepress.com Common strategies for creating such hybrids include the formation of ester or amide bonds. mdpi.comdovepress.com

For instance, a 3-benzyloxyhydantoin derivative could be designed with a reactive functional group, such as a carboxylic acid or an amine, at a specific position (e.g., extending from C5 or the benzyl group). This functional group can then be used to couple with another molecule of interest, such as another anticancer agent or a molecule that improves targeting or pharmacokinetic properties. The choice of the second pharmacophore and the linker is crucial and is often guided by the specific therapeutic goal. researchgate.net This modular approach allows for the generation of a diverse library of hybrid compounds for biological evaluation. mdpi.com

Chemical Reactivity and Transformations of 3 Benzyloxyhydantoin

General Reaction Pathways of N3-Substituted Hydantoin (B18101) Derivatives

Hydantoin derivatives substituted at the N3 position undergo a variety of chemical transformations. The N1 position, if unsubstituted, remains a key site for further functionalization.

One of the primary reaction pathways for N3-substituted hydantoins is N-arylation . Copper-catalyzed methods have been developed for the regioselective N-arylation of hydantoins. acs.orgulb.ac.be For instance, the use of aryl(trimethoxyphenyl)iodonium tosylate in the presence of a copper salt and triethylamine (B128534) allows for the efficient transfer of aryl groups to the N3-position. acs.org Similarly, copper(I) oxide can mediate the selective arylation at N3 with aryl iodides under ligand- and base-free conditions. ulb.ac.be These methods are robust and compatible with a range of hydantoins, including those with existing substituents at C5. acs.orgulb.ac.be

Another common transformation is alkylation at the N1 position . The acidity of the N1 proton (pKa ≈ 9) is lower than that of the N3 proton in an unsubstituted hydantoin, but in an N3-substituted derivative like 3-benzyloxyhydantoin, the N1 position is the primary site for deprotonation and subsequent reaction with electrophiles. thieme-connect.com

Furthermore, cyclization reactions starting from linear precursors are a fundamental route to N3-substituted hydantoins. For example, a one-step condensation of 4-nitrophenyl (benzyloxy)carbamates with various amino acid methyl esters can yield a series of N3-benzyloxyhydantoins. sci-hub.se The classical Bucherer-Bergs reaction, while typically producing 5,5-disubstituted hydantoins, can be followed by N3-substitution to generate these derivatives. sci-hub.senih.gov

| Reaction Type | Reagents & Conditions | Outcome | Reference |

| N3-Arylation | Aryl iodides, Cu₂O, DMF, 150 °C | Regioselective arylation at the N3 position. | ulb.ac.be |

| N3-Arylation | [ArI(TMP)]Tos, Cu(NO₃)₂·3/2 H₂O, TEA, Toluene | Regioselective N3-arylation with diverse aryl groups. | acs.org |

| N1-Alkylation | Base (e.g., NaH), Alkyl halide | Functionalization at the N1 position. | thieme-connect.comcore.ac.uk |

| Cyclative Synthesis | 4-Nitrophenyl (benzyloxy)carbamates, Amino acid methyl esters | One-step formation of 3-benzyloxyhydantoins. | sci-hub.se |

Electrophilic and Nucleophilic Reactivity at Key Positions of the 3-Benzyloxyhydantoin Ring System

The 3-benzyloxyhydantoin ring system possesses multiple sites susceptible to either electrophilic or nucleophilic attack, a consequence of the varied electronic environment around each atom in the heterocyclic ring. thieme-connect.com

Nucleophilic Reactivity: The primary nucleophilic site in 3-benzyloxyhydantoin is the N1 nitrogen , provided it is unsubstituted. The lone pair of electrons on the N1 atom can participate in reactions with various electrophiles. Deprotonation of the N1-H proton enhances its nucleophilicity, facilitating reactions such as alkylation and arylation. thieme-connect.com

Electrophilic Reactivity: The hydantoin ring features two carbonyl groups at the C2 and C4 positions. The carbonyl carbons are inherently electrophilic due to the polarization of the C=O bond, where the carbon atom bears a partial positive charge. youtube.comsaskoer.ca These centers are targets for nucleophilic attack. Reactions such as hydrolysis or attack by other nucleophiles typically initiate at these electrophilic carbons, often leading to ring-opening. The coordination of the carbonyl oxygen to a Lewis acid can further enhance the electrophilicity of the carbonyl carbon. u-tokyo.ac.jp

The reactivity of these key positions can be summarized as follows:

| Position | Type of Reactivity | Description | Typical Reactions |

| N1 | Nucleophilic | The N1-H is acidic and can be deprotonated to form a nucleophilic anion. | Alkylation, Arylation |

| C2 (Carbonyl) | Electrophilic | The carbon atom is electron-deficient and susceptible to attack by nucleophiles. | Nucleophilic addition, Hydrolysis |

| C4 (Carbonyl) | Electrophilic | Similar to C2, this carbon is an electrophilic center. | Nucleophilic addition, Hydrolysis |

| C5 | Electrophilic/Nucleophilic | Reactivity depends on the nature of substituents. Can be deprotonated to form a nucleophilic carbanion or act as an electrophilic center if attached to a leaving group. | Alkylation, Condensation |

Influence of Substituents on Reaction Selectivity and Mechanism within 3-Benzyloxyhydantoin Compounds

Substituents on the 3-benzyloxyhydantoin scaffold, particularly at the C5 position and on the phenyl ring of the benzyloxy group, exert significant control over reaction outcomes.

Substituents at the C5 Position: The nature of the substituent(s) at the C5 position can dictate the regioselectivity of subsequent reactions. For example, in copper-mediated N-arylation reactions, 5,5-disubstituted hydantoins are selectively arylated at the N3 position. However, if one of the C5 substituents is removed (i.e., a 5-monosubstituted hydantoin), competing arylation at the N1 position is observed. ulb.ac.be The absence of any substituent at C5 can favor N1-arylation. ulb.ac.be This effect is attributed to steric hindrance and the electronic influence of the C5 substituents on the N1 and N3 nitrogen atoms.

Substituents on the Benzyl (B1604629) Group: Substituents on the phenyl ring of the 3-benzyloxy group influence the reactivity of the hydantoin ring through inductive and resonance effects. libretexts.orgstpeters.co.in

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density on the benzyloxy moiety and, by extension, can influence the electron distribution within the hydantoin ring. EDGs on the phenyl ring can enhance the nucleophilicity of the molecule.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), decrease the electron density. stpeters.co.inopenstax.org EWGs make the molecule more electron-deficient, which can affect the rates of both nucleophilic and electrophilic reactions. For instance, EWGs would make the N1 proton more acidic and the carbonyl carbons more electrophilic.

The interplay of these substituent effects allows for the fine-tuning of the reactivity and selectivity of 3-benzyloxyhydantoin derivatives in various chemical transformations.

| Substituent Position | Substituent Type | Influence on Reactivity | Reference |

| C5 | Bulky alkyl groups (e.g., isopropyl, isobutyl) | Favors certain biological interactions; influences regioselectivity of N-arylation. | ulb.ac.beresearchgate.net |

| C5 | Hydrogen vs. Alkyl | Absence of C5-disubstitution can lead to a loss of regioselectivity in N-arylation, with reactions occurring at both N1 and N3. | ulb.ac.be |

| Phenyl ring of benzyloxy group | Electron-Donating Group (EDG) | Increases electron density, potentially enhancing the ring's nucleophilic character. | stpeters.co.in |

| Phenyl ring of benzyloxy group | Electron-Withdrawing Group (EWG) | Decreases electron density, increasing the acidity of N-H protons and the electrophilicity of carbonyl carbons. | stpeters.co.inopenstax.org |

Hammett's Equation Analysis in Relation to Electronic Transitions within Substituted 3-Benzyloxyhydantoin Derivatives

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It establishes a linear free-energy relationship between reaction rates or equilibrium constants and the electronic properties of substituents. The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted (reference) reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. libretexts.org

A study involving a series of 3-benzyloxyhydantoin derivatives with different substituents on the benzyl moiety utilized Hammett's equation to analyze their electronic transitions as observed in UV-Vis spectroscopy. researchgate.net The analysis of the plot of absorption maxima against the Hammett substituent constants (σ) revealed a split or nonlinearity. researchgate.netwikipedia.org This split indicated that the electronic transitions within molecules bearing electron-donating substituents were different from those with electron-accepting substituents. researchgate.net

The study found that the electron-accepting effect on the shift of the absorption maxima was considerably stronger. researchgate.net A positive ρ value indicates that the reaction is favored by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value signifies that the reaction is favored by electron-donating groups (positive charge buildup in the transition state). csbsju.edu The observed split in the Hammett plot suggests a change in the nature of the electronic transition or the mechanism of interaction as the electronic character of the substituent changes from donating to withdrawing. researchgate.netwikipedia.org

| Parameter | Description | Significance in 3-Benzyloxyhydantoin Analysis | Reference |

| σ (Substituent Constant) | Quantifies the electronic effect (inductive and resonance) of a substituent. Positive values for EWGs, negative for EDGs. | Used to correlate the electronic nature of substituents on the benzyl ring with observed spectral shifts. | csbsju.edu |

| ρ (Reaction Constant) | Measures the sensitivity of a reaction or property to substituent effects. It is the slope of the Hammett plot. | The sign and magnitude of ρ provide insight into the charge distribution in the transition state of the electronic excitation. | wikipedia.orglibretexts.org |

| Hammett Plot | A plot of log(k/k₀) or a related property versus σ. | A split in the plot for 3-benzyloxyhydantoin derivatives revealed different electronic transition mechanisms for compounds with EDGs versus EWGs. | researchgate.net |

Advanced Spectroscopic Characterization of 3 Benzyloxyhydantoin Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework. uwimona.edu.jmsavemyexams.com

¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. In 3-benzyloxyhydantoin derivatives, characteristic signals are observed for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyloxy moiety, and the protons of the hydantoin (B18101) ring. asianpubs.orgresearchgate.net

For instance, in the ¹H NMR spectrum of 5-benzyl-3-(benzyloxy)imidazolidine-2,4-dione (B11837667), the aromatic protons from both the benzyl and benzyloxy groups appear as a multiplet in the range of δ 7.17-7.48 ppm. asianpubs.org The methylene protons of the benzyloxy group (OCH₂) resonate as a singlet at δ 5.01 ppm. The proton at the C5 position of the hydantoin ring (CH) appears as a quartet at δ 4.15 ppm, and the benzylic protons of the substituent at C5 (ArCH₂) show as a quartet at δ 3.24 ppm and another quartet at 2.72 ppm. The NH proton of the hydantoin ring is observed as a singlet at δ 5.27 ppm. asianpubs.org

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Selected 3-Benzyloxyhydantoin Derivatives

| Compound | Aromatic Protons (Ar-H) | Methylene Protons (OCH₂) | Hydantoin Ring Protons | Other Protons |

|---|---|---|---|---|

| 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione asianpubs.org | 7.17-7.48 (m, 10H) | 5.01 (s, 2H) | 5.27 (s, 1H, NH), 4.15 (q, 1H, CH) | 3.24 (q, 1H, ArCH₂), 2.72 (q, 1H, ArCH₂) |

Data presented is based on spectra recorded in CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to a standard reference. The multiplicity of the signals is indicated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in the structure gives a distinct signal, allowing for a comprehensive structural assignment. bhu.ac.inmdpi.com

In the ¹³C NMR spectrum of 5-benzyl-3-(benzyloxy)imidazolidine-2,4-dione, the carbonyl carbons of the hydantoin ring are typically found at δ 167.21 and 152.99 ppm. The carbons of the aromatic rings resonate in the region of δ 127.66-134.61 ppm. The methylene carbon of the benzyloxy group appears at δ 79.29 ppm, while the C5 carbon of the hydantoin ring is observed at δ 56.17 ppm. The benzylic carbon of the substituent at C5 is found at δ 37.76 ppm. asianpubs.org

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected 3-Benzyloxyhydantoin Derivatives

| Compound | Carbonyl Carbons (C=O) | Aromatic Carbons (Ar-C) | Methylene Carbon (OCH₂) | Hydantoin Ring Carbons (C4, C5) | Other Carbons |

|---|---|---|---|---|---|

| 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione asianpubs.org | 167.21, 152.99 | 127.66, 128.51, 129.01, 129.29, 130.00, 133.31, 134.61 | 79.29 | 167.21 (C4), 56.17 (C5) | 37.76 (ArCH₂) |

Data presented is based on spectra recorded in CDCl₃. Chemical shifts are reported in parts per million (ppm).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.orglibretexts.org

For 3-benzyloxyhydantoin derivatives, the IR spectrum typically shows strong absorption bands corresponding to the N-H stretching vibration around 3200-3300 cm⁻¹. The carbonyl (C=O) groups of the hydantoin ring exhibit characteristic strong stretching absorptions in the region of 1700-1800 cm⁻¹. Often, two distinct C=O bands are observed, corresponding to the C2 and C4 carbonyls. Additionally, C-N and C-O stretching vibrations can be identified, as well as aromatic C-H and C=C stretching bands. asianpubs.org

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for 3-Benzyloxyhydantoin Derivatives

| Functional Group | Vibration Type | Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Hydantoin) | Stretching | 3200 - 3300 |

| C=O (Hydantoin) | Stretching | 1700 - 1800 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-O (Benzyloxy) | Stretching | 1000 - 1300 |

For example, 5-benzyl-3-(benzyloxy)imidazolidine-2,4-dione shows N-H stretching at 3271.0 cm⁻¹ and two distinct carbonyl stretching bands at 1766.7 cm⁻¹ and 1720.4 cm⁻¹. asianpubs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. up.ac.zalibretexts.org The presence of chromophores, such as the benzene (B151609) ring and the hydantoin system, in 3-benzyloxyhydantoin derivatives leads to characteristic absorption bands. researchgate.netresearchgate.net

The electronic spectra of these compounds are influenced by the substituents on the benzyl group. researchgate.net The position of the absorption maxima (λ_max) can be affected by the electronic nature of these substituents. Studies have shown that the Hammett equation can be used to analyze the effects of substituents on the electronic transitions. researchgate.net Generally, these compounds exhibit absorption bands in the UV region, which can be attributed to π → π* transitions within the aromatic rings and the hydantoin moiety. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. msu.edu In the analysis of 3-benzyloxyhydantoin derivatives, techniques such as Electrospray Ionization (ESI-MS) are commonly employed. asianpubs.org

The mass spectrum of a 3-benzyloxyhydantoin derivative will show a molecular ion peak ([M+H]⁺ or [M+Na]⁺), which confirms the molecular weight of the compound. For example, 5-benzyl-3-(benzyloxy)imidazolidine-2,4-dione exhibits a molecular ion peak at m/z 297.30 ([M+H]⁺), corresponding to its calculated molecular weight. asianpubs.org Fragmentation patterns can provide further structural confirmation. Common fragmentation pathways may involve the cleavage of the benzyloxy group or side chains attached to the hydantoin ring.

Integration of Chromatographic Techniques with Spectroscopic Detection for Purity and Identity Confirmation

To ensure the purity and confirm the identity of synthesized 3-benzyloxyhydantoin derivatives, chromatographic techniques are often coupled with spectroscopic detectors. nih.gov High-Performance Liquid Chromatography (HPLC) is frequently used to separate the target compound from any impurities or starting materials. livedna.net The eluent from the HPLC column can be directly introduced into a UV-Vis detector to monitor the absorbance at a specific wavelength, providing a chromatogram that indicates the purity of the sample.

Furthermore, coupling HPLC with a mass spectrometer (LC-MS) offers a powerful analytical tool. asianpubs.orglivedna.net This hyphenated technique allows for the separation of components in a mixture followed by their individual mass analysis, providing both purity data and mass information for each component, thus confirming the identity of the synthesized compound with a high degree of confidence. asianpubs.org

Computational and Theoretical Investigations of 3 Benzyloxyhydantoin Molecular Interactions

Molecular Docking Studies of 3-Benzyloxyhydantoin Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target receptor.

Analysis of Binding Affinities and Predicted Interaction Modes (e.g., Ribonucleotide Reductase)

Researchers have investigated the binding of 3-benzyloxyhydantoin derivatives to biological targets such as ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis and a target in cancer therapy. nih.govnih.gov Molecular docking studies have been employed to understand the binding affinities and interaction modes of these derivatives within the active site of RR. nih.gov

In one such study, a series of 3-benzyloxyhydantoin derivatives were designed and synthesized, incorporating a hydroxyurea (B1673989) pharmacophore. nih.gov The docking results revealed that these compounds could effectively bind to the active site of ribonucleotide reductase. nih.gov The interactions were characterized by hydrogen bonding and other non-covalent interactions with key amino acid residues in the active site. nih.gov For instance, the hydroxyurea moiety of the derivatives was found to interact with residues crucial for the enzyme's catalytic activity. nih.gov

The binding affinities, often expressed as docking scores, provide a quantitative measure of the binding strength. Lower docking scores typically indicate a more favorable binding interaction. The following table summarizes the docking scores of selected 3-benzyloxyhydantoin derivatives against ribonucleotide reductase.

| Compound | Docking Score (kcal/mol) |

| Derivative 5g | - |

| Derivative 6g | - |

| Hydroxyurea | - |

| Data not available in the provided search results. |

These computational predictions of high binding affinity have been correlated with in vitro cytotoxic activities against cancer cell lines, suggesting that the anticancer effect of these compounds may be mediated through the inhibition of ribonucleotide reductase. nih.gov

Computational Assessment of Structural Modifications (e.g., C5 position) on Receptor Binding Propensity

Computational studies have been crucial in assessing how structural modifications to the 3-benzyloxyhydantoin scaffold influence its binding to target receptors. nih.gov A particular focus has been on modifications at the C5 position of the hydantoin (B18101) ring. nih.gov

Findings from these studies have shown that introducing different substituents at the C5 position can significantly impact the binding affinity for the ribonucleotide reductase receptor. nih.gov For example, the introduction of isopropyl or isobutyl groups at the C5 position was found to be favorable for increasing the binding affinity to the active site of the RR receptor. nih.gov This enhanced binding is thought to contribute to the observed increase in antiproliferative activity of these modified compounds. nih.gov

The following table illustrates the effect of C5 substitution on the predicted binding affinity.

| C5 Substituent | Predicted Binding Affinity Enhancement |

| Isopropyl | Favorable |

| Isobutyl | Favorable |

These computational insights are invaluable for the rational design of new 3-benzyloxyhydantoin derivatives with improved biological activity. By predicting the effects of structural changes, researchers can prioritize the synthesis of compounds with the highest potential for therapeutic efficacy.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations offer a powerful tool for investigating the electronic structure and reactivity of molecules. nih.govunige.ch These methods, rooted in quantum mechanics, can provide detailed information about molecular properties that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Applications for 3-Benzyloxyhydantoin Systems

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. sbfisica.org.brumn.eduuni-graz.at It is based on the principle that the energy of a system can be determined from its electron density. ornl.govinfn.it DFT has been applied to study various aspects of chemical systems, including geometry optimization, electronic properties, and reaction mechanisms. nih.gov

In the context of 3-benzyloxyhydantoin systems, DFT calculations can be used to:

Determine the optimized molecular geometry.

Calculate electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

Predict spectroscopic properties like infrared and NMR spectra. nih.gov

Investigate the stability and reactivity of different conformers.

While specific DFT studies on 3-benzyloxyhydantoin were not detailed in the provided search results, the general applicability of DFT suggests its utility in understanding the fundamental electronic characteristics of this compound and its derivatives. nih.gov

Theoretical Exploration of Electronic Transitions and Hammett's Equation Correlations

The electronic transitions within a molecule, which are responsible for its absorption of light, can be explored using theoretical methods. These calculations can predict the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic excitations.

Furthermore, the Hammett equation provides a framework for understanding the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgyoutube.com It establishes a linear free-energy relationship that correlates reaction rates and equilibrium constants with substituent and reaction constants. wikipedia.org For 3-benzyloxyhydantoin derivatives with substituents on the benzyl (B1604629) ring, the Hammett equation could be used to theoretically correlate the electronic effects of these substituents with their biological activity or reaction rates. wikipedia.org While direct application to 3-benzyloxyhydantoin was not found, the principles of the Hammett equation are relevant for structure-activity relationship studies of its derivatives. wikipedia.org

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Ligand-Target Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wikipedia.org This technique allows for the exploration of the conformational landscape of a molecule and provides a dynamic view of ligand-target interactions. nih.govf1000research.comupc.edu

For 3-benzyloxyhydantoin and its derivatives, MD simulations can be employed to:

Investigate the flexibility of the molecule and identify its preferred conformations in solution.

Simulate the binding process of a ligand to its receptor, providing insights into the stability of the ligand-receptor complex over time. nih.gov

Analyze the dynamic changes in interactions, such as hydrogen bonds, between the ligand and the receptor.

Calculate the binding free energy, which offers a more rigorous prediction of binding affinity than docking scores alone.

Although specific MD simulation studies focused solely on 3-benzyloxyhydantoin were not identified in the search results, the methodology is highly applicable. For example, MD simulations have been successfully used to study the binding of hydroxyurea, a related compound, to ribonucleotide reductase, confirming the binding mode and stability of the complex. nih.gov Such studies on 3-benzyloxyhydantoin derivatives would provide a deeper understanding of their mechanism of action at a dynamic molecular level.

Structure-Activity Relationship (SAR) Derivations through Computational Approaches for 3-Benzyloxyhydantoin

Computational methods, particularly molecular docking, have been instrumental in elucidating the structure-activity relationships (SAR) of 3-benzyloxyhydantoin and its derivatives. These studies aim to understand how specific structural features of the molecule influence its biological activity, thereby guiding the design of more potent and selective compounds.

A key area of investigation for 3-benzyloxyhydantoin derivatives has been their potential as anticancer agents. Molecular docking studies have explored the binding of these compounds to various biological targets implicated in cancer progression. For instance, a series of 3-benzyloxyhydantoin derivatives were designed and synthesized, incorporating a hydroxyurea pharmacophore into the rigid hydantoin scaffold. researchgate.netnih.gov Subsequent molecular docking studies investigated the binding of these derivatives to ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis and a target for cancer therapy. nih.gov The findings from these computational analyses revealed that modifications at the C5 position of the hydantoin ring were critical for activity. Specifically, introducing isopropyl or isobutyl groups at the C5 position was found to be favorable for increasing the binding affinity to the active site of the RR receptor, which correlated with enhanced antiproliferative activity. nih.gov

In another study, molecular docking was used to investigate the interactions between 3-benzyloxyhydantoin derivatives and the tubulin heterodimer active site. researchgate.net This was based on the premise that inhibiting tubulin polymerization is a validated strategy for cancer treatment. The computational results, which were comparable with the in vitro cytotoxicity results, suggested that the observed anticancer activity was due to the inhibition of tubulin polymerization. researchgate.net

The broader hydantoin scaffold, of which 3-benzyloxyhydantoin is a member, has been the subject of extensive computational SAR studies for various therapeutic targets. acs.org For example, molecular docking analyses of other hydantoin derivatives have identified key interactions, such as hydrogen bonds and hydrophobic interactions, with the active site residues of target proteins. mdpi.com The steric effect of substituents has also been shown to be a critical factor; for instance, bulky groups like a benzyl substituent can sometimes hinder binding to an enzyme's active site, leading to reduced activity. mdpi.com The general principle of SAR is that the biological activity of a compound is a function of its molecular descriptors, which are derived from its structure. researchgate.net Computational tools allow for the systematic modification of the structure and the prediction of the resulting change in activity, thus accelerating the drug design process. researchgate.net

The insights gained from these computational SAR studies are crucial for the rational design of new 3-benzyloxyhydantoin-based compounds with improved pharmacological profiles. By understanding the key structural requirements for potent biological activity, medicinal chemists can focus their synthetic efforts on molecules with a higher probability of success.

In Silico Assessment of Molecular Descriptors Relevant to Pharmacological Profiles

In silico methods are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates early in the development process. researchgate.netnih.gov For 3-benzyloxyhydantoin and its derivatives, computational tools have been employed to calculate various molecular descriptors that are relevant to their pharmacological profiles. These descriptors help in assessing the "drug-likeness" of a compound and predicting its behavior in a biological system. researchgate.net

A study on a series of 3-benzyloxyhydantoin derivatives calculated several molecular descriptors to evaluate their potential as drug candidates. researchgate.net The analysis indicated that the investigated compounds fulfilled the necessary empirical criteria for drug-likeness. researchgate.net Furthermore, the in silico assessment predicted a low risk of the compounds being mutagenic or tumorigenic. researchgate.net The study also made predictions about the pharmacological potential based on the electronic properties of the substituents. Compounds with electron-accepting groups were predicted to have a pharmacological profile similar to phenytoin, while those with electron-donating groups were predicted to have antimigrenic activity. researchgate.net

The pharmacokinetic properties of hydantoin derivatives are often evaluated using computational models. mdpi.com These models can predict properties such as intestinal absorption, bioavailability, and potential for inhibiting key metabolic enzymes like cytochrome P450 (CYP) isoenzymes. researchgate.netmdpi.com For instance, some 3-benzyloxyhydantoin derivatives were predicted to be potential activators or inhibitors of CYP1A2, CYP2C19, and CYP2C9. researchgate.net Such predictions are vital as drug-drug interactions are often mediated by the inhibition or induction of CYP enzymes.

The "rule of five," developed by Lipinski, is a commonly used filter to evaluate the drug-likeness of a compound based on simple physicochemical properties. researchgate.net In silico tools can rapidly calculate these properties for large sets of molecules. Studies on various hydantoin analogs have shown that they often comply with these rules, suggesting good oral bioavailability. researchgate.net

The table below summarizes some of the key molecular descriptors and their relevance, which are typically assessed in silico for compounds like 3-benzyloxyhydantoin.

| Molecular Descriptor | Relevance to Pharmacological Profile |

| Molecular Weight (MW) | Influences absorption and distribution. Generally, lower MW (<500 Da) is preferred for better oral absorption. |

| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity. Affects absorption, distribution, metabolism, and excretion. A balanced LogP is crucial for cell membrane permeability and solubility. |

| Hydrogen Bond Donors (HBD) | The number of hydrogen bond donors in a molecule. Affects solubility and membrane permeability. Fewer HBDs are generally preferred. |

| Hydrogen Bond Acceptors (HBA) | The number of hydrogen bond acceptors in a molecule. Influences solubility and binding to biological targets. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms. Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Rotatable Bonds | The number of bonds that can rotate freely. A higher number can indicate greater conformational flexibility but may negatively impact bioavailability. |

| Cytochrome P450 (CYP) Inhibition | Predicts the potential of the compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions. |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gastrointestinal tract into the bloodstream. |

| Mutagenicity/Tumorigenicity | In silico prediction of the potential to cause genetic mutations or tumors, a critical aspect of the safety profile. |

The in silico assessment of these molecular descriptors provides a valuable, early-stage filter to prioritize compounds for further experimental testing, thereby saving time and resources in the drug discovery pipeline. nih.gov For 3-benzyloxyhydantoin and its analogs, these computational evaluations have indicated a favorable profile, marking them as interesting candidates for further investigation. researchgate.net

Mechanistic Biological Activity Studies of 3 Benzyloxyhydantoin Derivatives in Vitro Focus

Investigation of Cellular Targets and Pathways (In Vitro Methodologies)

In vitro studies have been pivotal in elucidating the mechanisms through which 3-benzyloxyhydantoin derivatives exert their biological effects. These investigations primarily involve evaluating the compounds' impact on specific enzymatic targets and cellular pathways using cell-free assays and cancer cell lines.

A significant focus of research has been the design and synthesis of 3-benzyloxyhydantoin derivatives as potential inhibitors of ribonucleotide reductase (RR). researchgate.net RR is a critical enzyme responsible for converting ribonucleotides into deoxyribonucleotides, an essential step for DNA synthesis and repair. sci-hub.se The design strategy for these compounds involved incorporating a hydroxyurea (B1673989) pharmacophore, a known RR-inhibiting motif, into the rigid hydantoin (B18101) scaffold. researchgate.net

The biological activity of these derivatives was primarily assessed through in vitro cytotoxicity assays against various human cancer cell lines. researchgate.net Several compounds demonstrated significant antiproliferative activity, with IC₅₀ values reaching the nanomolar range. For instance, compounds designated as 5g and 6g were identified as particularly potent, with IC₅₀ values as low as 0.04 and 0.01 µM, respectively, against the cell lines tested. researchgate.net This potent cytotoxic effect is considered an indirect measure of the successful modulation of intracellular targets, presumed to include ribonucleotide reductase. While direct enzymatic assays measuring the IC₅₀ against purified RR were not detailed in the reviewed literature, the strong cytotoxic activity supports the hypothesis that these compounds effectively engage their intended cellular target. researchgate.net

Table 1: In Vitro Cytotoxicity of Selected 3-Benzyloxyhydantoin Derivatives

| Compound | Reported Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5g | High Activity | 0.04 | researchgate.net, |

| 6g | High Activity | 0.01 | researchgate.net, |

| 5b | High Activity | Not Specified | researchgate.net, |

| 5c | High Activity | Not Specified | researchgate.net, |

| 5e | High Activity | Not Specified | researchgate.net, |

| 6c | High Activity | Not Specified | researchgate.net, |

Based on a review of the available scientific literature, no in vitro studies have been published that specifically investigate the influence of 3-benzyloxyhydantoin derivatives on tubulin polymerization mechanisms. Research on the mechanism of action for this particular class of compounds has been centered on other targets. researchgate.net

Modulation of Ribonucleotide Reductase Activity (In Vitro Studies)

Structure-Activity Relationship (SAR) Derivations from In Vitro Biological Evaluation

The evaluation of a series of synthesized 3-benzyloxyhydantoin derivatives has allowed for the establishment of preliminary structure-activity relationships (SAR). researchgate.net These relationships provide insight into how specific structural features of the molecules correlate with their biological potency, as determined by in vitro cytotoxicity assays. researchgate.net

The primary determinant of activity for this class of compounds appears to be the nature of the substituent at the C5 position of the hydantoin ring. researchgate.net

Impact of C5 Substituents: Research findings indicate that modifications at the C5 position significantly influence antiproliferative activity. researchgate.net Specifically, the introduction of small, hydrophobic alkyl groups such as isopropyl or isobutyl at this position was found to be favorable for activity. researchgate.net This suggests that a hydrophobic pocket exists in the active site of the target enzyme, ribonucleotide reductase, which can be effectively occupied by these groups. The increased potency of compounds bearing these substituents points to the importance of hydrophobic interactions for binding and inhibition.

Elucidation of Mechanistic Insights through Correlation of Molecular Modeling with In Vitro Findings

To complement the in vitro biological data and provide a deeper mechanistic understanding, molecular modeling studies have been employed. researchgate.net Specifically, molecular docking simulations were performed to investigate the binding of the 3-benzyloxyhydantoin derivatives to the active site of ribonucleotide reductase. researchgate.net

These computational studies successfully predicted the binding modes of the synthesized compounds within the RR enzyme. The results of the docking simulations showed a strong correlation with the in vitro findings. researchgate.net Compounds that exhibited higher cytotoxic potency in cell-based assays were also found to have a higher predicted binding affinity for the RR active site in the modeling studies. researchgate.net

The modeling confirmed the importance of the C5 substituent, showing that modifications with isopropyl or isobutyl groups led to an increased binding affinity. researchgate.net This correlation between the computational predictions and the experimental biological evaluation provides strong evidence that ribonucleotide reductase is a key molecular target for this class of compounds and helps to rationalize the observed structure-activity relationships at a molecular level. researchgate.net

Applications of 3 Benzyloxyhydantoin in Advanced Organic Synthesis

Role as a Key Intermediate or Precursor in Complex Molecule Synthesis

The strategic placement of the benzyloxy group on the hydantoin (B18101) ring makes 3-benzyloxyhydantoin a valuable intermediate in multistep synthetic sequences. The benzyl (B1604629) group can function as a protecting group for the N-H functionality of the hydantoin core, allowing for selective reactions at other positions of the molecule. This protective role is crucial in the synthesis of complex molecules where multiple reactive sites need tobe differentiated.

A notable example of 3-benzyloxyhydantoin's role as a precursor is in the synthesis of polymeric structures for enantioselective synthesis. For instance, a polymer containing a 1-benzyl-3-hydroxy-5-isobutyl-hydantoin structure has been developed for use in enantioselective peptide synthesis. core.ac.uk In this process, 3-benzyloxyhydantoin serves as a key starting material. The synthesis involves the benzylation of the N-1 position of the hydantoin ring, followed by the debenzylation of the N-3 benzyloxy group to reveal the N-hydroxy functionality. core.ac.uk This N-hydroxyhydantoin moiety, attached to a polymer support, then acts as an acyl-activating group, facilitating the formation of peptide bonds with high enantioselectivity. core.ac.uk

The general strategy involves the initial synthesis of 1-benzyl-3-benzyloxyhydantoin from 3-benzyloxyhydantoin. core.ac.uk This intermediate is then attached to a polymer backbone. Subsequent removal of the N-3 benzyl group unmasks the active N-hydroxy functionality, rendering the polymer active for peptide synthesis. This application highlights the utility of the benzyloxy group as a temporary protecting group, enabling the construction of a complex functional polymer.

Table 1: Key Transformations Involving 3-Benzyloxyhydantoin as an Intermediate

| Starting Material | Key Reagent(s) | Intermediate Formed | Subsequent Transformation | Final Application | Reference |

| 3-Benzyloxyhydantoin | Benzyl chloride, NaH | 1-Benzyl-3-benzyloxyhydantoin | Polymerization and debenzylation | Enantioselective peptide synthesis | core.ac.uk |

This example underscores the potential of 3-benzyloxyhydantoin as a versatile intermediate. The ability to selectively deprotect the N-3 position makes it a valuable tool for introducing functionality onto the hydantoin ring in a controlled manner, paving the way for the synthesis of a variety of complex molecules.

Utility in Catalyst Development and Ligand Design for Organic Reactions

The development of novel catalysts and ligands is a cornerstone of modern organic synthesis, enabling efficient and selective chemical transformations. While the direct use of 3-benzyloxyhydantoin as a catalyst or ligand is not extensively documented, its structural features suggest potential avenues for its incorporation into catalyst design. The hydantoin scaffold can be functionalized at various positions, allowing for the attachment of coordinating groups that can bind to metal centers.

Chiral catalysts are particularly important for asymmetric synthesis, which is crucial in the pharmaceutical industry. nih.govwikipedia.org The development of such catalysts often relies on the design of chiral ligands that can create a specific stereochemical environment around a metal center. libretexts.org In principle, chiral derivatives of 3-benzyloxyhydantoin could be synthesized and evaluated as ligands in asymmetric catalysis. The hydantoin ring provides a rigid framework, which is often a desirable feature in chiral ligand design, as it can help to enforce a specific conformation upon coordination to a metal.

The synthesis of such chiral ligands would likely involve the use of a chiral starting material or an enantioselective transformation at some stage. For example, a chiral amino acid could be used as a precursor to a chiral hydantoin, which could then be N-3 benzylated. Alternatively, enantioselective reactions could be performed on a pre-formed hydantoin ring.

While speculative, the potential for 3-benzyloxyhydantoin derivatives in catalysis is an area ripe for exploration. The modular nature of the hydantoin core allows for systematic modifications, which could be used to fine-tune the electronic and steric properties of a potential ligand, a common strategy in catalyst development. beilstein-journals.org

Contribution to Green Chemistry Methodologies through Novel Synthetic Routes

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pandawainstitute.com The application of these principles to the synthesis of and with 3-benzyloxyhydantoin can be considered from several perspectives, including the use of greener solvents, the development of more atom-economical reactions, and the use of renewable feedstocks.

The synthesis of hydantoin derivatives has been explored using greener methods such as microwave and ultrasound irradiation, ionic liquids, and solvent-free conditions. researchgate.netdntb.gov.ua These methods can lead to shorter reaction times, higher yields, and a reduction in the use of volatile organic solvents. While not specifically detailed for 3-benzyloxyhydantoin in the reviewed literature, the application of these general green synthetic methods to its preparation is a logical extension.

The development of catalytic methods that utilize 3-benzyloxyhydantoin-derived ligands, as discussed in the previous section, would also align with the principles of green chemistry. Catalytic reactions are inherently more atom-economical than stoichiometric reactions, as a small amount of catalyst can be used to generate a large amount of product. pandawainstitute.com

Future research in this area could focus on developing a truly green synthesis of 3-benzyloxyhydantoin itself, perhaps from renewable starting materials, and exploring its use in catalytic systems that operate under mild, environmentally benign conditions.

Future Directions and Emerging Research Avenues for 3 Benzyloxyhydantoin

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Production Efficiency

The development of efficient and environmentally benign synthetic methods is crucial for the advancement of 3-benzyloxyhydantoin-based research. Traditional synthetic routes are being re-evaluated to improve yield, reduce waste, and utilize safer reagents.

Microwave-assisted and ultrasound-assisted synthesis are also being explored as green alternatives to conventional heating methods. nih.gov These techniques can significantly reduce reaction times and energy consumption. Furthermore, the use of mechanochemical reactions and deep eutectic solvents (DES) presents a solvent-free or low-solvent approach, minimizing the environmental impact of the synthesis. nih.gov The development of heterogeneous photocatalytic strategies, using recyclable catalysts like mesoporous graphitic carbon nitride (mpg-CN) and molecular oxygen as a benign oxidant, also represents a significant step towards sustainable synthesis. researchgate.net

Future research will likely focus on optimizing these sustainable methods, exploring novel catalysts, and expanding the substrate scope to generate a wider diversity of 3-benzyloxyhydantoin derivatives with high efficiency and minimal environmental footprint. nih.govmdpi.comnih.govrsc.org

Advanced Computational Modeling for Predictive Design and Optimization of 3-Benzyloxyhydantoin Derivatives

Advanced computational modeling has become an indispensable tool in modern drug discovery, enabling the predictive design and optimization of novel therapeutic agents. mdpi.comtechscience.com In the context of 3-benzyloxyhydantoin, computational methods are being employed to understand its structure-activity relationships (SAR) and to guide the design of derivatives with enhanced biological activity.

Molecular docking studies are frequently used to investigate the binding interactions between 3-benzyloxyhydantoin derivatives and their biological targets. researchgate.netresearchgate.net For example, docking studies have been used to explore the binding of these compounds to the active site of the ribonucleotide reductase (RR) receptor, providing insights into the structural modifications that could enhance binding affinity and antiproliferative activity. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. scielo.br By correlating the structural features of a series of compounds with their biological activities, QSAR models can predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. scielo.br These models can analyze a wide range of molecular descriptors to identify key structural determinants of activity. scielo.br

The integration of machine learning algorithms with computational modeling is further enhancing predictive capabilities. mdpi.comscielo.br These advanced models can analyze complex datasets to identify subtle patterns and relationships that may not be apparent through traditional analysis. mdpi.comscielo.brsydney.edu.au Future efforts will likely involve the use of more sophisticated computational techniques, such as molecular dynamics simulations and free energy calculations, to provide a more dynamic and accurate picture of ligand-receptor interactions. sydney.edu.au

Exploration of New Mechanistic Biological Interactions (In Vitro) and Cellular Pathways

While the anticancer properties of 3-benzyloxyhydantoin derivatives have been a primary focus, research is expanding to explore their interactions with other biological targets and cellular pathways. In vitro studies are essential for elucidating these mechanisms and identifying new therapeutic opportunities.

Recent studies have investigated the effects of 3-benzyloxyhydantoin derivatives on various cancer cell lines, revealing potent cytotoxic activities. researchgate.netresearchgate.net For example, certain derivatives have shown high activity against murine leukemia (L1210), human leukemia (K562), and human laryngeal carcinoma (HEP-2) cell lines. sci-hub.se The mechanisms underlying this cytotoxicity are being actively investigated, with studies pointing towards the inhibition of tubulin polymerization as a potential mode of action. researchgate.net Some derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis. researchgate.net

Beyond cancer, the hydantoin (B18101) scaffold is known to exhibit a broad range of biological activities, including antibacterial, anti-inflammatory, and anticonvulsant properties. sci-hub.seresearchgate.net Future research will likely explore whether 3-benzyloxyhydantoin derivatives also possess these activities. For instance, studies could investigate their potential to inhibit nitric oxide (NO) production in macrophages, a key indicator of anti-inflammatory activity. researchgate.net The exploration of their effects on various signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, could also uncover novel therapeutic applications. nih.gov

Table 1: Investigated In Vitro Activities of 3-Benzyloxyhydantoin Derivatives

| Biological Target/Pathway | Investigated Effect | Key Findings |

| Ribonucleotide Reductase (RR) | Inhibition | Modification at the C5 position with isopropyl or isobutyl groups increased binding affinity and antiproliferative activity. researchgate.netresearchgate.net |

| Tubulin Polymerization | Inhibition | Some derivatives were potent inhibitors, leading to cytotoxic activity. researchgate.net |

| Cell Cycle Progression | Arrest at G2/M phase | Certain compounds were found to induce apoptosis and halt cell cycle growth. researchgate.net |

| Cancer Cell Lines (L1210, K562, HEP-2) | Cytotoxicity | Several derivatives exhibited high activity with submicromolar IC50 values. sci-hub.se |

Integration of 3-Benzyloxyhydantoin Scaffolds into Multi-Pharmacophore Systems for Synergistic Effects

The integration of the 3-benzyloxyhydantoin scaffold into multi-pharmacophore systems represents a promising strategy for developing novel therapeutics with enhanced efficacy and potentially synergistic effects. This approach involves combining the hydantoin core with other known pharmacophores to create hybrid molecules that can interact with multiple biological targets or different sites on a single target.

One example of this strategy is the introduction of a hydroxyurea (B1673989) pharmacophore into the 3-benzyloxyhydantoin scaffold. researchgate.netresearchgate.netresearchgate.net This has led to the development of derivatives with potent anticancer activity, likely due to the combined effects of the two pharmacophores. researchgate.netresearchgate.net Similarly, the hydantoin scaffold has been incorporated into analogues of combretastatin (B1194345) A-4, a potent anticancer agent, resulting in compounds with significant cytotoxicity and tubulin polymerization inhibitory activity. researchgate.net

Future research in this area will likely involve the design and synthesis of novel hybrid molecules incorporating a wider range of pharmacophores. The selection of these pharmacophores will be guided by the desired therapeutic application and an understanding of the relevant biological targets. For instance, combining the 3-benzyloxyhydantoin scaffold with moieties known to target specific kinases or growth factor receptors could lead to the development of highly selective and potent anticancer agents. The use of dynamic and multi-pharmacophore modeling will be crucial in designing these complex molecules and predicting their biological activity. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-benzyloxy-hydantoin, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis of 3-benzyloxy-hydantoin typically involves substitution reactions at the hydantoin core. A benzyloxy group can be introduced via nucleophilic displacement or Mitsunobu conditions. To optimize yield, use anhydrous solvents (e.g., DMF or THF) and monitor reaction progress with thin-layer chromatography (TLC). Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity. For reproducibility, document reaction parameters (temperature, stoichiometry) and validate purity using HPLC (>95% by area) and NMR (e.g., absence of residual benzyl bromide) .

Q. How can researchers characterize the stability of 3-benzyloxy-hydantoin under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by preparing aqueous solutions at pH 3, 7, and 9 (buffered with citrate, phosphate, or borate). Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation products using LC-MS to identify hydrolysis pathways (e.g., cleavage of the benzyloxy group). Quantify stability via UV-Vis spectroscopy (λmax for hydantoin derivatives ~210–230 nm) and compare against fresh controls. Use Arrhenius plots to predict shelf life under standard lab conditions .

Q. What analytical techniques are critical for confirming the structure of 3-benzyloxy-hydantoin?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- 1H/13C NMR : Verify benzyloxy protons (δ 4.8–5.2 ppm for OCH2Ph) and hydantoin carbonyls (δ 170–180 ppm).

- IR Spectroscopy : Confirm C=O stretches (~1750 cm⁻¹ for hydantoin rings) and ether linkages (~1250 cm⁻¹).

- HPLC-PDA : Ensure a single peak with retention time matching a certified reference standard.

- Elemental Analysis : Validate empirical formula (e.g., C10H10N2O3) within ±0.3% error .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing 3-benzyloxy-hydantoin derivatives with enhanced bioactivity?

- Methodological Answer : Apply a 2k factorial design to evaluate variables:

- Factors : Temperature (X1), catalyst loading (X2), solvent polarity (X3).

- Responses : Yield (%), purity (%), bioactivity (IC50).

Use ANOVA to identify significant interactions (e.g., X1*X3 for solvent-dependent reactivity). For example, high temperature (80°C) with polar aprotic solvents (DMF) may maximize yield but reduce purity. Iterate using response surface methodology (RSM) to pinpoint optimal conditions .

Q. What computational tools are effective for predicting the antimicrobial mechanism of 3-benzyloxy-hydantoin?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with bacterial targets (e.g., dihydrofolate reductase). Validate with MD simulations (GROMACS) to assess binding stability. Pair with QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with MIC values. Cross-reference with experimental data (e.g., time-kill assays) to confirm inhibition pathways .

Q. How should researchers address contradictions in experimental data when studying 3-benzyloxy-hydantoin’s anticonvulsant vs. cytotoxic effects?

- Methodological Answer : Implement a tiered validation approach:

- Step 1 : Replicate assays (n ≥ 3) under controlled conditions (e.g., same cell line, passage number).

- Step 2 : Use orthogonal assays (e.g., patch-clamp electrophysiology for ion channel effects vs. MTT for cytotoxicity).

- Step 3 : Apply statistical rigor (e.g., Bonferroni correction for multiple comparisons). If contradictions persist, hypothesize context-dependent mechanisms (e.g., metabolite interference) and conduct metabolomic profiling .

Q. What strategies enable the integration of 3-benzyloxy-hydantoin into biocatalytic pathways for sustainable synthesis?

- Methodological Answer : Engineer hydantoinases or amidases via directed evolution (e.g., using error-prone PCR) to accept 3-benzyloxy substrates. Screen activity in cell-free extracts or immobilized enzyme systems. Optimize cofactor recycling (e.g., NADH/NAD+) using glucose dehydrogenase. Monitor enantioselectivity via chiral HPLC to ensure desired stereochemistry in products .

Data Management & Experimental Design

Q. How can AI-driven tools improve the design of 3-benzyloxy-hydantoin derivatives with reduced toxicity?

- Methodological Answer : Train machine learning models (e.g., random forests) on toxicity datasets (e.g., LD50, Ames test results). Input molecular descriptors (logP, topological polar surface area) to predict ADMET profiles. Use generative adversarial networks (GANs) to propose novel derivatives with low hepatotoxicity. Validate top candidates in zebrafish embryo toxicity assays .

Q. What protocols ensure data integrity in collaborative studies on 3-benzyloxy-hydantoin?

- Methodological Answer : Adopt FAIR principles:

- Metadata : Document synthesis conditions (MIACE standards), instrument parameters (e.g., NMR field strength).

- Storage : Use blockchain-secured platforms for raw data (e.g., chromatograms).

- Access : Assign DOI to datasets and share via repositories (Zenodo, Figshare).

Conduct periodic audits to align with institutional reproducibility guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.